Dehydrodesmosterol acetate

Vitamin D metabolite synthesis Protecting-group strategy Sterol synthetic methodology

Dehydrodesmosterol acetate (5,7,24‑cholestatrien‑3β‑ol acetate; C₂₉H₄₄O₂; MW 424.66) is the 3β‑acetate ester of 7‑dehydrodesmosterol, a Δ⁵,⁷,²⁴‑triunsaturated sterol that occupies a critical branch point in the Bloch pathway of cholesterol biosynthesis [REFS‑1]. The acetate modification serves both as a protective group for the 3β‑hydroxyl during multi‑step synthetic transformations and as a means to enhance oxidative stability relative to the free sterol, which is highly susceptible to singlet‑oxygen‑mediated endoperoxide formation due to its conjugated 5,7‑diene system [REFS‑2][REFS‑3].

Molecular Formula C29H44O2
Molecular Weight 424.669
CAS No. 17137-77-8
Cat. No. B579066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydrodesmosterol acetate
CAS17137-77-8
Synonyms5,7,24-Cholestatrien-3β-ol acetate
Molecular FormulaC29H44O2
Molecular Weight424.669
Structural Identifiers
SMILESCC(CCC=C(C)C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)C)C)C
InChIInChI=1S/C29H44O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8,10-11,20,23,25-27H,7,9,12-18H2,1-6H3/t20-,23+,25-,26+,27+,28+,29-/m1/s1
InChIKeyWFHCSLLFMHBWFL-RPIQFHTISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehydrodesmosterol Acetate (CAS 17137‑77‑8) Procurement‑Grade Profile


Dehydrodesmosterol acetate (5,7,24‑cholestatrien‑3β‑ol acetate; C₂₉H₄₄O₂; MW 424.66) is the 3β‑acetate ester of 7‑dehydrodesmosterol, a Δ⁵,⁷,²⁴‑triunsaturated sterol that occupies a critical branch point in the Bloch pathway of cholesterol biosynthesis [REFS‑1]. The acetate modification serves both as a protective group for the 3β‑hydroxyl during multi‑step synthetic transformations and as a means to enhance oxidative stability relative to the free sterol, which is highly susceptible to singlet‑oxygen‑mediated endoperoxide formation due to its conjugated 5,7‑diene system [REFS‑2][REFS‑3].

3β-acetate protecting-group strategy for multi-step sterol synthesis
Supports oxidative stability screening vs. free 5,7-diene sterol
Bloch pathway branch-point probe with Δ5,7,24-triene scaffold

Why 7‑Dehydrodesmosterol or Other Sterol Acetates Cannot Substitute for Dehydrodesmosterol Acetate


The free alcohol 7‑dehydrodesmosterol cannot be directly interchanged with its acetate ester because the unprotected 3β‑OH renders the molecule substantially more oxidation‑prone; Lamberson et al. (2017) assigned elevated propagation rate constants for peroxidation to 7‑dehydrodesmosterol, and vendor stability data explicitly note “susceptible to oxidation” with a –80 °C storage requirement [REFS‑1][REFS‑2]. Other sterol acetates (e.g., desmosterol acetate, 7‑dehydrocholesterol acetate) differ critically in the number and position of double bonds, which govern both enzymatic recognition by DHCR7/DHCR24 and the specific UV‑absorption and photochemical reactivity required for vitamin‑D‑metabolite synthesis [REFS‑3]. Consequently, the precise 5,7,24‑triene arrangement in dehydrodesmosterol acetate cannot be replicated by generic cholesteryl‑type acetates without altering the biological or synthetic outcome.

Attribute
Dehydrodesmosterol Acetate
Potential Substitute
3β-OH State
Acetate-protected; improved oxidative stability
Free alcohol: oxidation-prone; −80 °C storage required
Double Bond Pattern
Δ5,7,24-triene; DHCR7/DHCR24 dual substrate
Desmosterol acetate: Δ5,24-diene; enzymatic recognition may shift
Side-Chain Structure
24-ene sterol with 5,7-conjugated diene
7-DHC acetate: saturated side-chain; developmental profile may differ

Dehydrodesmosterol Acetate: Quantitative Differentiation Evidence vs. Closest Analogs


Synthetic Yield Advantage of Acetate Protection in 25‑Hydroxyvitamin D₃ Precursor Synthesis

When 7‑dehydrodesmosterol is protected as its 3β‑acetate and the 5,7‑diene is simultaneously masked as a hetero‑Diels–Alder adduct, the overall yield for the four‑step conversion to cholesta‑5,7‑diene‑3β,25‑diol reaches 72.4% [REFS‑1]. In contrast, published syntheses of analogous desmosterol‑derived diols that employ benzoyl or TMS protection on the 3‑position report lower cumulative yields (typically 35–55% over comparable step counts) owing to incomplete masking of the diene system and competitive side reactions during hydroxybromination [REFS‑2]. The acetate strategy uniquely tolerates the aqueous N‑bromosuccinimide hydroxybromination step that is central to introducing the 25‑hydroxy group.

Synthetic Yield vs. Alternative Routes
Reported
72.4% over 4 steps vs. 35–55% for benzoyl/TMS protection
Supports higher-yield synthetic route context
Cross-study comparison; conditions may differ
Vitamin D metabolite synthesis Protecting-group strategy Sterol synthetic methodology

Oxidative Stability: Acetate Ester vs. Free 7‑Dehydrodesmosterol

7‑Dehydrodesmosterol (free alcohol) possesses a conjugated Δ⁵,⁷‑diene that accelerates peroxidation propagation; Lamberson et al. (2017) determined that 7‑dehydrocholesterol—a sterol with an identical Δ⁵,⁷‑diene motif—exhibits a propagation rate constant approximately 200‑fold greater than that of cholesterol, and 7‑dehydrodesmosterol is assigned a similarly elevated rate constant [REFS‑1]. Vendor specifications for 7‑dehydrodesmosterol explicitly warn “susceptible to oxidation” and mandate storage at –80 °C [REFS‑2]. Acetylation of the 3β‑OH eliminates the free hydroxyl as a hydrogen‑atom donor site and reduces polarity, retarding initiation of radical chain peroxidation; published work on steryl esters demonstrates that free stigmasterol degrades significantly faster than its acetate ester under thermo‑oxidative conditions (14–17% greater degradation for the free sterol) [REFS‑3].

Oxidative Stability Profile
Class-level
Estimated ≥10-fold reduction in peroxidation propagation vs. free sterol
Supports oxidative stability context for handling
Inferred from steryl ester class data; direct measurement to verify
Sterol autoxidation Oxidative stability Storage and handling

Tissue‑Specific Accumulation Kinetics of the Parent Sterol in Developing Peripheral Nerve

In rat sciatic nerve, 7‑dehydrodesmosterol content peaks sharply at postnatal day 14 and declines to near‑undetectable levels by day 60, whereas the closely related intermediate desmosterol peaks later at day 21 and remains detectable up to 1 year [REFS‑1]. This divergent temporal accumulation pattern demonstrates that 7‑dehydrodesmosterol (and, by extension, its acetate precursor in biosynthetic studies) serves as a stage‑specific marker that is not interchangeable with desmosterol or 7‑dehydrocholesterol, which show distinct developmental profiles in the same tissue [REFS‑1][REFS‑2].

Tissue Accumulation Kinetics
Class-level
Peak at P14; nearly undetectable after P60 vs. desmosterol present >1 year
Supports developmental stage-specific profiling context
Rat sciatic nerve model; GC-MS quantification
Cholesterol biosynthesis Neurodevelopment Myelination biomarkers

Dehydrodesmosterol Acetate: Optimal Application Scenarios Guided by Evidence


Synthesis of 25‑Hydroxyvitamin D₃ and Related Active Metabolites

The acetate‑protected 5,7‑diene strategy demonstrated by Sun et al. (2016) delivers a 72.4% overall yield for the critical 25‑hydroxy intermediate, outperforming older benzoyl‑ or TMS‑based routes that furnish 35–55% yields [REFS‑1]. Procurement of dehydrodesmosterol acetate is indicated when a laboratory intends to implement this high‑yielding, four‑step sequence and requires a single, well‑characterized starting material that already carries the requisite 3β‑acetate protection.

Bloch‑Pathway Flux Studies Requiring a Stable Isotope‑Labeled or Unlabeled Tracer

Because the free sterol 7‑dehydrodesmosterol is highly oxidation‑sensitive and requires –80 °C storage [REFS‑2], the acetate form provides a more bench‑stable alternative that can be hydrolyzed in situ to release the active sterol immediately before use. This is particularly valuable in cell‑culture experiments investigating DHCR7/DHCR24 inhibition, where accumulation of 7‑dehydrodesmosterol is a diagnostic readout for combined reductase deficiency [REFS‑3].

GC‑MS Internal Standard for Sterol Profiling in Neurodevelopmental Tissues

The distinct temporal accumulation profile of 7‑dehydrodesmosterol in developing peripheral nerve—peaking at postnatal day 14 and disappearing by day 60—makes its acetate a suitable internal standard for GC‑MS methods that quantify Bloch‑pathway intermediates across developmental time‑points [REFS‑4]. The acetate derivative is chromatographically resolvable from the free sterol and from desmosterol acetate, reducing ion‑suppression artifacts.

Reference Standard for Photochemical and Oxidation Studies on Δ⁵,⁷‑Dienes

The conjugated 5,7‑diene in dehydrodesmosterol acetate imparts a characteristic UV absorption and makes the compound a relevant model substrate for studying vitamin‑D‑type photochemistry and singlet‑oxygen oxidation kinetics of steroidal dienes [REFS‑5]. The acetate protection allows researchers to distinguish between 3β‑OH‑mediated and diene‑mediated oxidation pathways.

Application
Selection Property
Validation Focus
25-Hydroxyvitamin D₃ Synthesis
Acetate-protected diene synthetic strategy
Multi-step yield and intermediate stability review
Bloch-Pathway Flux Studies
Oxidative stability for cell-based tracer assays
In-situ hydrolysis and sterol release validation
Neurodevelopmental Sterol Profiling
Chromatographic resolution from desmosterol and 7-DHC
Developmental time-course and ion-suppression review
Photochemical Diene Model Studies
Conjugated 5,7-diene absorption profile
Oxidation pathway differentiation review
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